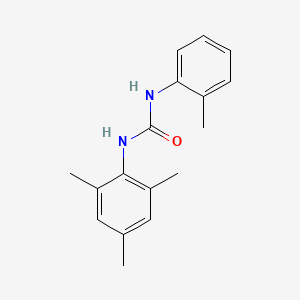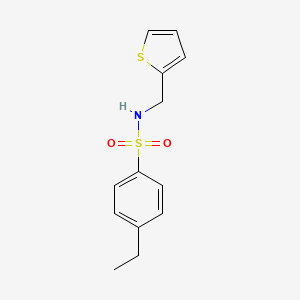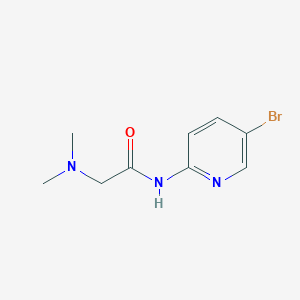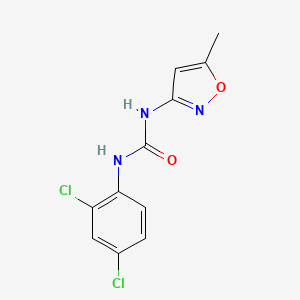
N-mesityl-N'-(2-methylphenyl)urea
Descripción general
Descripción
N-mesityl-N'-(2-methylphenyl)urea (MMMU) is a chemical compound that belongs to the class of urea derivatives. It is commonly used in scientific research as a reagent and has shown promising results in various fields.
Aplicaciones Científicas De Investigación
N-mesityl-N'-(2-methylphenyl)urea has been extensively used in scientific research as a reagent. It has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been used as a ligand for the synthesis of metal complexes that have shown antimicrobial and antitumor properties. It has also been used as a reagent for the synthesis of novel urea derivatives that have shown potential as anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of N-mesityl-N'-(2-methylphenyl)urea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes such as carbonic anhydrase and urease. It has also been shown to inhibit the growth of certain microorganisms by disrupting their cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of certain enzymes such as alkaline phosphatase and lactate dehydrogenase. It has also been shown to reduce the levels of certain inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-mesityl-N'-(2-methylphenyl)urea is its ease of synthesis. It can be synthesized through a simple reaction and can be easily purified through recrystallization. It is also relatively inexpensive compared to other reagents. However, one of the limitations of this compound is its low solubility in water. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for N-mesityl-N'-(2-methylphenyl)urea. One of the future directions is to explore its potential as an anti-inflammatory agent. It has shown promising results in reducing the levels of certain inflammatory cytokines and could be further explored in this field. Another future direction is to explore its potential as an antimicrobial agent. It has shown promising results in inhibiting the growth of certain microorganisms and could be further explored in this field. Finally, this compound could be further explored as a ligand for the synthesis of metal complexes with potential therapeutic properties.
Conclusion:
In conclusion, this compound is a promising reagent that has shown potential in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its ease of synthesis and relatively low cost make it an attractive reagent for scientific research. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(2,4,6-trimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-9-13(3)16(14(4)10-11)19-17(20)18-15-8-6-5-7-12(15)2/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAERZDLUYWHLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4421621.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4421644.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4421662.png)

![N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B4421674.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4421683.png)

![4-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4421706.png)
![N-{4-[(allylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4421713.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4421720.png)